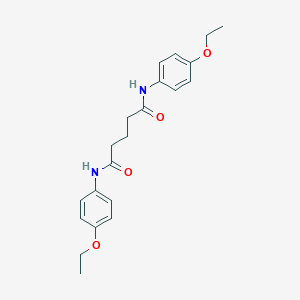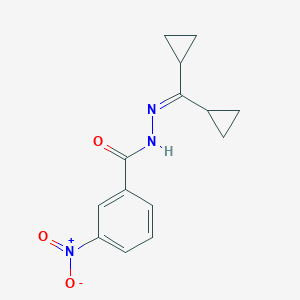![molecular formula C15H12ClN3O3 B323738 N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B323738.png)
N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide is an organic compound with a complex structure that includes a chlorophenyl group, an ethylideneamino group, and a nitrobenzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide typically involves the condensation of 4-chloroacetophenone with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Substituted derivatives with amines or thiols.
Aplicaciones Científicas De Investigación
N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with a fluorophenyl group instead of a nitrobenzamide group.
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with a methylphenyl group instead of a nitrobenzamide group.
Uniqueness
N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H12ClN3O3 |
|---|---|
Peso molecular |
317.72 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-nitrobenzamide |
InChI |
InChI=1S/C15H12ClN3O3/c1-10(11-6-8-12(16)9-7-11)17-18-15(20)13-4-2-3-5-14(13)19(21)22/h2-9H,1H3,(H,18,20)/b17-10+ |
Clave InChI |
VSPXKWKZGVYMEC-LICLKQGHSA-N |
SMILES |
CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC=C(C=C2)Cl |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC=CC=C1[N+](=O)[O-])/C2=CC=C(C=C2)Cl |
SMILES canónico |
CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(dimethylamino)benzylidene]-2-fluoro-5-nitroaniline](/img/structure/B323660.png)

![4-[2-({3-Nitrobenzylidene}amino)benzoyl]morpholine](/img/structure/B323664.png)

![N,N'-bis[2-(cyclohex-1-en-1-yl)ethyl]butanediamide](/img/structure/B323667.png)
![2-(4-METHOXYPHENYL)-N-{2-[2-(4-METHOXYPHENYL)ACETAMIDO]PHENYL}ACETAMIDE](/img/structure/B323668.png)

![N-(4-chlorophenyl)-2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinecarboxamide](/img/structure/B323670.png)
![3-chloro-N-(2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B323671.png)



![6-Amino-4-(2-chlorophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B323676.png)
![3,4-dihydroxy-N'-[(E)-indol-3-ylidenemethyl]benzohydrazide](/img/structure/B323678.png)
